molecular formula C14H12N2O B7537160 N-prop-2-ynyl-4-pyrrol-1-ylbenzamide

N-prop-2-ynyl-4-pyrrol-1-ylbenzamide

Cat. No. B7537160
M. Wt: 224.26 g/mol
InChI Key: PTSABYCBEQBMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-prop-2-ynyl-4-pyrrol-1-ylbenzamide (also known as PPB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPB is a heterocyclic compound that belongs to the class of pyrroles, which are known for their diverse pharmacological activities.

Scientific Research Applications

PPB has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, PPB has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. PPB has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, PPB has been used as a tool compound in drug discovery to identify new drug targets and lead compounds.

Mechanism of Action

The mechanism of action of PPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PPB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. PPB has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. These inhibitory effects of PPB may contribute to its anticancer and neuroprotective properties.
Biochemical and physiological effects:
PPB has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of gene expression. PPB has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. In addition, PPB has been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of PPB for lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. PPB has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for drug development. However, one of the limitations of PPB is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on PPB, including the identification of its molecular targets and the development of more potent and selective analogs. PPB may also be studied for its potential use in combination therapy with other anticancer or neuroprotective agents. In addition, PPB may be studied for its potential applications in other fields, such as immunology and infectious diseases. Overall, PPB is a promising compound that has the potential to contribute to the development of new drugs and therapies for various diseases.

Synthesis Methods

PPB can be synthesized by a multistep process, which involves the reaction of 4-bromo-2-fluorobenzoyl chloride with propargylamine to obtain 4-(prop-2-yn-1-ylamino)-2-fluorobenzoyl chloride. The resulting compound is then reacted with pyrrole in the presence of a base to yield PPB. This synthesis method has been optimized to obtain high yields and purity of PPB.

properties

IUPAC Name

N-prop-2-ynyl-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-9-15-14(17)12-5-7-13(8-6-12)16-10-3-4-11-16/h1,3-8,10-11H,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSABYCBEQBMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-prop-2-ynyl-4-pyrrol-1-ylbenzamide

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